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Compound of Interest

Compound Name: Gadoteridol

Cat. No.: B1662839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro characterization methods

and physicochemical properties of Gadoteridol (Gd-HP-DO3A), a non-ionic, macrocyclic

gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).

Understanding these characteristics is crucial for assessing the efficacy, stability, and safety

profile of the agent.

Physicochemical Properties
Gadoteridol's structure, featuring a gadolinium ion (Gd³⁺) caged within a macrocyclic HP-

DO3A ligand, dictates its physicochemical behavior. This non-ionic structure contributes to a

lower osmolality and viscosity compared to ionic GBCAs, which is advantageous for clinical

applications.[1][2]

Table 1: Physicochemical Properties of Gadoteridol (ProHance® 0.5 M Formulation)
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Property Value Conditions

Molecular Weight 558.7 g/mol N/A

Osmolality 630 mOsm/kg H₂O 37 °C

Viscosity 1.3 cP 37 °C

2.0 cP 20 °C

Density / Specific Gravity 1.140 g/cm³ 25 °C

Octanol:H₂O Partition

Coefficient (log P)
-3.68 ± 0.02 pH 7.0

pH of Formulation 6.5 - 8.0 N/A

Sources:[1][3]

Relaxivity
Relaxivity (r₁, r₂) is a measure of a contrast agent's efficiency in enhancing the relaxation rates

(R₁=1/T₁, R₂=1/T₂) of water protons.[4] It is a critical parameter for determining diagnostic

efficacy. Relaxivity is dependent on the magnetic field strength, temperature, and the

surrounding medium.[4][5] Gadoteridol exhibits r₁ relaxivity values typical for its class, which

decrease as the magnetic field strength increases.[3]

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Gadoteridol

Field Strength Medium
Temperature
(°C)

r₁ (mM⁻¹s⁻¹) r₂ (mM⁻¹s⁻¹)

20 MHz (≈ 0.47

T)
Water Not Specified 3.7 ± 0.1 Not Reported

1.5 T (64 MHz) Human Plasma 37 4.1 5.6

3.0 T (128 MHz) Human Plasma 37 3.7 5.2

7.0 T (300 MHz) Human Plasma 37 3.2 4.8
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Sources:[1][6][7]

Experimental Protocol: Relaxivity Measurement
This protocol outlines the determination of r₁ and r₂ relaxivities using an MRI scanner.

Objective: To determine the r₁ and r₂ relaxivity of Gadoteridol in a specific medium (e.g., water,

plasma) and at a defined temperature and magnetic field strength.

Materials:

Gadoteridol stock solution of known concentration.

The desired solvent/medium (e.g., deionized water, human plasma).

MRI-compatible phantoms or NMR tubes.

MRI scanner (e.g., 1.5T, 3T).

Temperature control system.

Procedure:

Sample Preparation: Prepare a series of at least five dilutions of Gadoteridol in the chosen

medium, with concentrations spanning the clinically relevant range (e.g., 0.1 to 1.0 mM).

Include a sample of the medium alone as a control (0 mM).

Phantom Loading: Transfer the prepared samples into MRI-compatible phantoms or tubes.

Temperature Equilibration: Place the phantoms in the MRI scanner and allow them to

equilibrate to the target temperature (e.g., 37°C).

T₁ Measurement:

Use a suitable pulse sequence for T₁ measurement, such as an Inversion Recovery Spin

Echo (IR-SE) sequence.[8]

Acquire images with multiple inversion times (TI) to accurately map the signal recovery

curve (e.g., TI = 25, 250, 500, 800, 1200, 1700, 2300, 3000 ms).[8]
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T₂ Measurement:

Use a multi-echo spin-echo (MESE) sequence to measure T₂.[8][9]

Acquire a series of echoes at different echo times (TE) to map the signal decay (e.g., 32

echoes with 15 ms spacing).[8]

Data Analysis:

For each sample, calculate the T₁ and T₂ relaxation times by fitting the signal intensity

data to the appropriate exponential recovery or decay functions.[8][10]

Convert relaxation times (T₁, T₂) to relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂).

Plot the relaxation rates (R₁ and R₂) as a function of Gadoteridol concentration ([Gd]).

Perform a linear regression on the data. The slope of the R₁ vs. [Gd] plot is the r₁

relaxivity, and the slope of the R₂ vs. [Gd] plot is the r₂ relaxivity.[4][8][9]

Experimental Workflow for Relaxivity Measurement

Sample Preparation

Data Acquisition (MRI)
Data Analysis

Prepare Stock Solution Create Serial Dilutions
(e.g., 0.1 - 1.0 mM)

Include Solvent Blank
(0 mM) Load Samples into Phantom Equilibrate Temperature

(e.g., 37°C)
Acquire T1 Data

(Inversion Recovery Seq.)

Acquire T2 Data
(Multi-Echo Seq.)

Calculate T1/T2 Times
(Exponential Fit)

Convert to Rates
(R = 1/T) Plot R1 and R2 vs. [Gd] Calculate Slope

(Linear Regression)
Result:

r1 and r2 Relaxivity

Click to download full resolution via product page

Workflow for determining r1 and r2 relaxivity.

Stability
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The stability of a GBCA is paramount to its safety, as the release of toxic free Gd³⁺ ions in vivo

must be minimized.[2] Stability is assessed in two forms: thermodynamic and kinetic.

Thermodynamic Stability: This refers to the equilibrium condition of the complex, defined by

the thermodynamic stability constant (log K). A higher log K value indicates a stronger bond

between Gd³⁺ and the ligand at equilibrium.[11][12]

Kinetic Stability (or Inertness): This describes the rate at which the complex dissociates. For

GBCAs, which are rapidly cleared from the body, kinetic stability is often considered more

clinically relevant than thermodynamic stability.[11][13] Macrocyclic agents like Gadoteridol
are significantly more kinetically inert than linear agents.[1][13][14]

Table 3: Stability Parameters for Gadoteridol

Stability Parameter Value Description

Structure Macrocyclic

The pre-organized cavity of the

macrocycle enhances stability.

[2]

Conditional Stability Constant

(log K')
17.1

Measured at physiological pH

7.4.[1]

Kinetic Inertness Very High

Highly resistant to dissociation

and transmetallation with

endogenous ions like Zn²⁺.[1]

[14][15]

Experimental Protocol: Kinetic Stability via Zinc
Transmetallation Assay
This protocol describes a common in vitro method to assess the kinetic inertness of a GBCA by

challenging it with a competing endogenous ion, such as zinc (Zn²⁺).[14][16][17] The

dissociation of Gd³⁺ is monitored indirectly by measuring the decrease in relaxivity over time.

[17]
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Objective: To evaluate the kinetic inertness of Gadoteridol by measuring its rate of

transmetallation with zinc ions.

Materials:

Gadoteridol solution (e.g., 1 mM).

Zinc chloride (ZnCl₂) solution (e.g., 10 mM, providing a 10-fold excess).

Biologically relevant buffer (e.g., phosphate buffer, pH 7.4).

Relaxometer or MRI scanner.

Temperature-controlled water bath or incubator set to 37°C.

Procedure:

Reaction Setup: In a suitable container, mix the Gadoteridol solution with the zinc chloride

solution in the buffer. The final concentration of Gadoteridol should be known (e.g., 1 mM)

and Zn²⁺ should be in excess.

Initial Measurement (t=0): Immediately after mixing, take an aliquot of the solution and

measure its longitudinal relaxation time (T₁) to determine the initial relaxation rate (R₁). This

serves as the baseline.

Incubation: Place the reaction mixture in a temperature-controlled environment at 37°C.

Time-Course Monitoring: At regular intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw

aliquots from the reaction mixture. For each aliquot, measure the T₁ and calculate the

corresponding R₁.[17]

Data Analysis:

Plot the relaxation rate (R₁) as a function of time.

A stable R₁ over time indicates high kinetic inertness, as the Gd³⁺ remains chelated and

continues to contribute to relaxivity.
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A decrease in R₁ over time signifies that Gd³⁺ is being displaced from the ligand by Zn²⁺

(transmetallation), leading to a loss of paramagnetic effect.

The rate of dissociation or the half-life of the complex under these challenge conditions

can be calculated from the decay curve. For highly stable complexes like Gadoteridol, no

significant change is expected.[14][15]
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Workflow for Zinc Transmetallation Assay

Start: Prepare Reagents

Mix Gadoteridol (1 mM)
with excess ZnCl2 (10 mM)

in buffer (pH 7.4)

Measure Initial R1 (t=0)

Incubate Mixture at 37°C

Monitor R1 at
Regular Time Intervals
(t = 1, 4, 8, 24... hrs)

Plot R1 vs. Time

Analyze Curve for Decay

Result: Assess Kinetic Inertness
(Stable R1 = High Inertness)

Click to download full resolution via product page

Workflow for assessing kinetic stability.
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Conclusion
The in vitro characterization of Gadoteridol confirms its favorable physicochemical profile for a

clinical MRI contrast agent. Its non-ionic, macrocyclic structure results in low osmolality and

viscosity.[1] The agent demonstrates sufficient relaxivity for diagnostic enhancement across

clinical field strengths.[7] Most importantly, Gadoteridol exhibits very high thermodynamic and

kinetic stability, minimizing the potential for gadolinium release and transmetallation, which is a

cornerstone of its safety profile.[1][14][15] The experimental protocols detailed herein provide a

robust framework for the consistent and accurate evaluation of these critical parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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